N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Overview
Description
N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a chlorophenyl prop-2-enylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with piperidine under controlled conditions to form 4,6-di(piperidin-1-yl)-1,3,5-triazine.
Introduction of the chlorophenyl prop-2-enylidene group: This step involves the reaction of the triazine intermediate with 3-(2-chlorophenyl)prop-2-enal in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3,4,5-trimethoxybenzamide
- N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN7/c23-19-12-4-3-10-18(19)11-9-13-24-28-20-25-21(29-14-5-1-6-15-29)27-22(26-20)30-16-7-2-8-17-30/h3-4,9-13H,1-2,5-8,14-17H2,(H,25,26,27,28)/b11-9+,24-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBPKKYZXJNKAR-GTDGPUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\C=C\C3=CC=CC=C3Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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